tert-Butyl 2-methyl-3-oxopyrrolidine-1-carboxylate
Overview
Description
tert-Butyl 2-methyl-3-oxopyrrolidine-1-carboxylate is a chemical compound with the molecular formula C10H17NO3 and a molecular weight of 199.25 g/mol . It is commonly used in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
The synthesis of tert-Butyl 2-methyl-3-oxopyrrolidine-1-carboxylate typically involves the reaction of 3-hydroxy-1-pyrrolidinecarboxylic acid tert-butyl ester with a suitable oxidizing agent. One common method involves the use of Dess-Martin periodinane as the oxidizing agent in dichloromethane at room temperature . The reaction mixture is stirred for several hours to yield the desired product.
Chemical Reactions Analysis
tert-Butyl 2-methyl-3-oxopyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like Dess-Martin periodinane.
Reduction: It can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other substituents.
Common reagents used in these reactions include Dess-Martin periodinane for oxidation and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl 2-methyl-3-oxopyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-Butyl 2-methyl-3-oxopyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
tert-Butyl 2-methyl-3-oxopyrrolidine-1-carboxylate can be compared with similar compounds such as:
tert-Butyl 3-oxopyrrolidine-1-carboxylate: This compound has a similar structure but lacks the methyl group at the 2-position.
tert-Butyl 3-oxopiperidine-1-carboxylate: This compound has a six-membered ring instead of a five-membered ring.
1-Boc-3-pyrrolidone: This compound is structurally similar but has a different functional group at the 1-position.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical properties and reactivity.
Biological Activity
tert-Butyl 2-methyl-3-oxopyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer treatment and enzyme modulation. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
This compound is characterized by its pyrrolidine ring structure, which plays a crucial role in its biological interactions. The compound's ability to act as a ligand for various enzymes and receptors enhances its therapeutic potential.
The biological activity of this compound primarily involves:
- Enzyme Interaction : The compound can bind to specific enzymes, modulating their activity and influencing biochemical pathways. This interaction may enhance or inhibit enzymatic functions, leading to various physiological effects.
- Receptor Modulation : It acts on neurotransmitter receptors, which may contribute to its effects on the nervous system and cancer cells. For example, it has been shown to interfere with NMDA receptor signaling pathways, which are implicated in multidrug resistance in cancer cells .
Anticancer Properties
Research has indicated that this compound exhibits promising anticancer properties. Notably:
- It enhances the efficacy of existing anticancer drugs, such as sorafenib, by reducing the expression of multidrug resistance transporters in hepatocellular carcinoma (HCC) cells .
Study | Findings |
---|---|
Increased accumulation of sorafenib in HCC cells due to reduced MDR transporter expression. | |
Demonstrated potential as a Kras inhibitor, targeting lung neoplasms. |
Enzyme Inhibition
The compound's ability to inhibit specific enzymes has been explored in various studies:
- It acts as an enzyme inhibitor, affecting lipid signaling pathways that are crucial for cancer cell survival and proliferation .
Case Studies
Several studies have highlighted the biological activity of this compound:
- Study on Hepatocellular Carcinoma :
- Kras Inhibition Research :
Pharmacological Applications
The pharmacological implications of this compound extend beyond anticancer applications:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, warranting further investigation into its efficacy against various pathogens.
Application | Potential Effects |
---|---|
Anticancer | Enhances drug efficacy; reduces MDR transporter expression. |
Antimicrobial | Preliminary evidence suggests effectiveness against certain pathogens. |
Properties
IUPAC Name |
tert-butyl 2-methyl-3-oxopyrrolidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-7-8(12)5-6-11(7)9(13)14-10(2,3)4/h7H,5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQBIJMMPYGOFFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)CCN1C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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